molecular formula C2H6N2O2 B1678989 Urea formaldehyde CAS No. 9011-05-6

Urea formaldehyde

Cat. No. B1678989
Key on ui cas rn: 9011-05-6
M. Wt: 90.08 g/mol
InChI Key: ODGAOXROABLFNM-UHFFFAOYSA-N
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Patent
US04087581

Procedure details

A urea-formaldehyde prepolymer solution is prepared by heating an aqueous solution of two-hundred-twenty grams of 37% formaldehyde and 82 grams of urea, adjusted to pH 8 with triethanolamine, at 70° C for one hour. Fifty grams of this prepolymer solution are mixed with thirty grams of a 50% by weight dispersion of titanium dioxide in distilled water, and adjusted to pH 6 with dilute sulfuric acid. The aqueous dispersion is emulsified in a solution of six grams of Pluronic L122, three grams of sorbitan monooleate (commerically available as Span 80 from ICI America) and 1.5 grams of a poly(oxyethylene)-poly(oxypropylene) block copolymer with 30% poly(oxyethylene) and a molecular weight of about 2500 (commercially available as Pluronic L 63) in one-hundred grams of xylene to yield a water-in-oil emulsion. This is treated with four milliliters of a 50% by weight solution of monobutyl acid phosphate in toluene and stirred for two hours.
[Compound]
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|

Inputs

Step One
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC[*:2])[*:1]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
82 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Six
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
6 g
Type
reactant
Smiles
CC1CO1.C1CO1
Step Nine
Name
Quantity
3 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
CC1CO1.C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04087581

Procedure details

A urea-formaldehyde prepolymer solution is prepared by heating an aqueous solution of two-hundred-twenty grams of 37% formaldehyde and 82 grams of urea, adjusted to pH 8 with triethanolamine, at 70° C for one hour. Fifty grams of this prepolymer solution are mixed with thirty grams of a 50% by weight dispersion of titanium dioxide in distilled water, and adjusted to pH 6 with dilute sulfuric acid. The aqueous dispersion is emulsified in a solution of six grams of Pluronic L122, three grams of sorbitan monooleate (commerically available as Span 80 from ICI America) and 1.5 grams of a poly(oxyethylene)-poly(oxypropylene) block copolymer with 30% poly(oxyethylene) and a molecular weight of about 2500 (commercially available as Pluronic L 63) in one-hundred grams of xylene to yield a water-in-oil emulsion. This is treated with four milliliters of a 50% by weight solution of monobutyl acid phosphate in toluene and stirred for two hours.
[Compound]
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|

Inputs

Step One
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC[*:2])[*:1]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
82 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Six
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
6 g
Type
reactant
Smiles
CC1CO1.C1CO1
Step Nine
Name
Quantity
3 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
CC1CO1.C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04087581

Procedure details

A urea-formaldehyde prepolymer solution is prepared by heating an aqueous solution of two-hundred-twenty grams of 37% formaldehyde and 82 grams of urea, adjusted to pH 8 with triethanolamine, at 70° C for one hour. Fifty grams of this prepolymer solution are mixed with thirty grams of a 50% by weight dispersion of titanium dioxide in distilled water, and adjusted to pH 6 with dilute sulfuric acid. The aqueous dispersion is emulsified in a solution of six grams of Pluronic L122, three grams of sorbitan monooleate (commerically available as Span 80 from ICI America) and 1.5 grams of a poly(oxyethylene)-poly(oxypropylene) block copolymer with 30% poly(oxyethylene) and a molecular weight of about 2500 (commercially available as Pluronic L 63) in one-hundred grams of xylene to yield a water-in-oil emulsion. This is treated with four milliliters of a 50% by weight solution of monobutyl acid phosphate in toluene and stirred for two hours.
[Compound]
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
82 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
Quantity
3 g
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

Identifiers

REACTION_CXSMILES
C=O.[NH2:3][C:4]([NH2:6])=[O:5].N([CH2:14][CH2:15][OH:16])(CCO)CCO.S(=O)(=O)(O)O.[CH3:22][CH:23]1[O:25][CH2:24]1.C1OC1.CCCCCCCC/C=C\CCCCCCCC(OCC(O)[C@H]1OC[C@H](O)[C@H]1O)=O.CCCCCCCC/C=C\CCCCCCCC(OC[C@@H](O)[C@H]1OC[C@H](O)[C@H]1O)=O>O.C1(C)C(C)=CC=CC=1.[O-2].[O-2].[Ti+4]>[CH2:4]=[O:5].[NH2:3][C:4]([NH2:6])=[O:5].[CH3:22][CH:23]1[O:25][CH2:24]1.[CH2:15]1[O:16][CH2:14]1 |f:4.5,10.11.12,13.14,15.16|

Inputs

Step One
Name
poly(oxyethylene)-poly(oxypropylene)
Quantity
1.5 g
Type
reactant
Smiles
Step Two
Name
poly(oxyethylene)
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(CC[*:2])[*:1]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
82 g
Type
reactant
Smiles
NC(=O)N
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(CCO)(CCO)CCO
Step Six
Name
prepolymer solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
6 g
Type
reactant
Smiles
CC1CO1.C1CO1
Step Nine
Name
Quantity
3 g
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OCC([C@@H]1[C@@H]([C@H](CO1)O)O)O
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H]([C@@H]1[C@@H]([C@H](CO1)O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=O.NC(=O)N
Name
Type
product
Smiles
CC1CO1.C1CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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